Product packaging for 7-Hydroxy Methotrexate Ammonium Salt(Cat. No.:)

7-Hydroxy Methotrexate Ammonium Salt

Cat. No.: B13848835
M. Wt: 486.5 g/mol
InChI Key: WZNYHRMTGFVUFE-NSHDSACASA-O
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Description

Elucidation of 7-Hydroxymethotrexate as a Key Methotrexate (B535133) Metabolite in Biological Systems

7-Hydroxymethotrexate is formed in the body through the metabolic conversion of Methotrexate. caymanchem.com This biotransformation is a dose-dependent phenomenon, primarily occurring at high doses of Methotrexate administration. nih.govscilit.comjci.org At conventional therapeutic levels, the formation of this metabolite is not significantly detected. nih.govscilit.comjci.org

The primary site of this metabolic conversion is the liver, where the enzyme aldehyde oxidase catalyzes the 7-oxidation of Methotrexate. caymanchem.comnih.govtandfonline.com Studies in freshly isolated rabbit hepatocytes have shown a rapid and extensive conversion of Methotrexate to 7-Hydroxymethotrexate. nih.govaacrjournals.org Within minutes of exposure, intracellular levels of 7-Hydroxymethotrexate can surpass those of the parent drug. nih.gov While aldehyde oxidase is the principal enzyme involved, the closely related xanthine (B1682287) oxidase may also contribute to its formation. nih.gov

The formation of 7-Hydroxymethotrexate is not limited to the parent drug alone. Research has demonstrated that polyglutamated forms of Methotrexate can also be hydroxylated to form 7-Hydroxymethotrexate polyglutamates. nih.gov Conversely, 7-Hydroxymethotrexate itself can be a substrate for the enzyme folylpolyglutamate synthetase (FPGS), leading to the formation of 7-Hydroxymethotrexate polyglutamates. nih.govnih.gov This indicates two potential pathways for the formation of these polyglutamated metabolites: the hydroxylation of Methotrexate followed by polyglutamation, or the polyglutamation of Methotrexate followed by hydroxylation. nih.gov

Key Enzymes in 7-Hydroxymethotrexate Metabolism
EnzymeRoleSubstrate(s)Product(s)
Aldehyde OxidaseCatalyzes the primary metabolic conversion of Methotrexate. caymanchem.comnih.govtandfonline.comMethotrexate, Methotrexate Polyglutamates7-Hydroxymethotrexate, 7-Hydroxymethotrexate Polyglutamates
Xanthine OxidaseMay also contribute to the formation of 7-Hydroxymethotrexate. nih.govMethotrexate7-Hydroxymethotrexate
Folylpolyglutamate Synthetase (FPGS)Adds glutamate (B1630785) residues to 7-Hydroxymethotrexate. nih.govnih.gov7-Hydroxymethotrexate7-Hydroxymethotrexate Polyglutamates

Significance of 7-Hydroxymethotrexate in Antifolate Research Paradigms

One area of significance is its own biological activity. While it is a major metabolite, 7-Hydroxymethotrexate exhibits considerably less potent antifolate activity compared to Methotrexate. nih.gov For instance, in studies of rat adjuvant-induced arthritis, Methotrexate was found to be eight times more efficacious than 7-Hydroxymethotrexate. nih.gov Unlike Methotrexate, 7-Hydroxymethotrexate does not inhibit thymidylate synthase in isolated human leukemia cells. caymanchem.com

The interaction of 7-Hydroxymethotrexate with cellular transport mechanisms is another critical aspect. It has been shown to influence the transport of Methotrexate into tumor cells, which can affect the intracellular concentration and, consequently, the efficacy of the parent drug. nih.gov Furthermore, the development of resistance to antifolate drugs is a major challenge. Research has shown that exposure to 7-Hydroxymethotrexate can provoke distinct mechanisms of antifolate resistance compared to Methotrexate. nih.gov For example, in leukemia cell lines, resistance to 7-Hydroxymethotrexate was primarily associated with a marked decrease in folylpolyglutamate synthetase (FPGS) activity, whereas resistance to Methotrexate was linked to decreased uptake via the reduced folate carrier. nih.gov

Comparative Aspects of Methotrexate and 7-Hydroxymethotrexate
CharacteristicMethotrexate7-Hydroxymethotrexate
Antifolate EfficacyHighSignificantly lower (e.g., 8-fold less efficacious in rat adjuvant arthritis). nih.gov
Thymidylate Synthase InhibitionInhibitorDoes not inhibit in isolated human leukemia cells. caymanchem.com
Substrate for FPGSYesYes, with nearly equivalent activity. nih.gov
Mechanism of Induced ResistanceDecreased cellular uptake (reduced folate carrier). nih.govDecreased folylpolyglutamate synthetase (FPGS) activity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N9O6+ B13848835 7-Hydroxy Methotrexate Ammonium Salt

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24N9O6+

Molecular Weight

486.5 g/mol

IUPAC Name

[(2S)-4-carboxy-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]butanoyl]oxyazanium

InChI

InChI=1S/C20H23N9O6/c1-29(8-12-18(33)27-16-14(24-12)15(21)26-20(22)28-16)10-4-2-9(3-5-10)17(32)25-11(19(34)35-23)6-7-13(30)31/h2-5,11H,6-8H2,1,23H3,(H6-,21,22,25,26,27,28,30,31,32,33)/p+1/t11-/m0/s1

InChI Key

WZNYHRMTGFVUFE-NSHDSACASA-O

Isomeric SMILES

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O[NH3+]

Canonical SMILES

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O[NH3+]

Origin of Product

United States

Biotransformation and Metabolic Pathways of 7 Hydroxymethotrexate

Enzymatic Conversion of Methotrexate (B535133) to 7-Hydroxymethotrexate

The transformation of methotrexate to its 7-hydroxy metabolite is a critical step in its metabolic journey, primarily occurring in the liver. tandfonline.com This conversion is catalyzed by a group of enzymes known as molybdo-flavoenzymes, with hepatic aldehyde oxidases playing the most significant role.

Role of Hepatic Aldehyde Oxidases in 7-Hydroxylation

Hepatic aldehyde oxidase (AO) is the principal enzyme responsible for the oxidation of methotrexate at the 7-position of the pteridine (B1203161) ring, leading to the formation of 7-OH-MTX. tandfonline.comnih.govnih.gov This metabolic conversion is a dose-dependent phenomenon; the formation of 7-hydroxymethotrexate is more significant at higher doses of methotrexate. jci.org

The activity of hepatic aldehyde oxidase exhibits considerable inter-individual and inter-species variation, which can lead to differences in the rate and extent of 7-OH-MTX formation. nih.gov For instance, in vitro studies have demonstrated that aldehyde oxidase from the liver of humans, guinea pigs, and rabbits can catalyze this reaction, though the turnover rate in humans is relatively low. nih.gov Factors such as genetic polymorphisms of the AOX1 gene can influence enzyme activity and consequently affect methotrexate metabolism and its associated toxicities. tandfonline.comfigshare.com Inhibition of aldehyde oxidase has been shown to increase the accumulation of methotrexate in liver cells, potentially enhancing its cytotoxic effects. tandfonline.comfigshare.com

Species-Dependent Hepatic Aldehyde Oxidase Activity in Methotrexate 7-Hydroxylation
SpeciesRelative Aldehyde Oxidase ActivityReference
RabbitHighest nih.gov
RatHigh nih.gov
HamsterModerate nih.gov
MonkeyModerate nih.gov
HumanLow nih.gov
DogUndetectable nih.gov

Contribution of Xanthine (B1682287) Oxidase to 7-Hydroxymethotrexate Formation

While aldehyde oxidase is the primary catalyst, the closely related enzyme xanthine oxidase (XO) may also contribute to the formation of 7-OH-MTX, albeit to a lesser extent. nih.gov Xanthine oxidase, another molybdo-flavoenzyme, is primarily known for its role in purine (B94841) catabolism, converting hypoxanthine (B114508) to xanthine and then to uric acid. wikipedia.org Although some studies have suggested a minor role for xanthine oxidase in methotrexate oxidation, its contribution is generally considered to be minimal compared to that of aldehyde oxidase. nih.gov Interestingly, methotrexate itself has been shown to be a potent inhibitor of mammalian xanthine oxidase. nih.gov

Intracellular Polyglutamation of 7-Hydroxymethotrexate

Following its formation, 7-hydroxymethotrexate can undergo intracellular polyglutamation, a process that adds multiple glutamate (B1630785) residues to the molecule. nih.govnih.gov This reaction is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). dovepress.comexagen.com The addition of glutamate moieties increases the intracellular retention of the drug, as the polyglutamated forms are less able to efflux across the cell membrane. exagen.comjci.org

Polyglutamation of 7-Hydroxymethotrexate in Human Leukemia Cells
Time PointDetected Polyglutamate DerivativesReference
30 minutes7-OH-MTX diglutamate, triglutamate, tetraglutamate nih.gov

Interactions of 7-Hydroxymethotrexate Metabolism with the Gut Microbiota in Preclinical Models

Preclinical studies in animal models, such as Sprague-Dawley rats, have begun to shed light on the complex interplay between methotrexate metabolism and the gut microbiota. nih.govacs.org Following its hepatic formation, 7-OH-MTX can be excreted into the bile and subsequently enter the gastrointestinal tract, where it can be further biotransformed by the gut microbiota. nih.gov

In these models, methotrexate administration has been shown to induce dose-dependent changes in the composition and metabolic activity of the gut microbiota. nih.govacs.org For instance, changes in the relative abundance of major phyla like Firmicutes and Bacteroidetes have been observed. nih.govacs.org The gut microbiota can also directly metabolize methotrexate and its derivatives. One such transformation is the conversion of methotrexate to 2,4-diamino-N-10-methylpteroic acid (DAMPA) by the bacterial enzyme carboxypeptidase glutamate 2 (CPDG2). nih.govacs.org The fecal excretion of 7-OH-MTX in these models was found to be relatively low. nih.govacs.org These findings suggest a bidirectional relationship, where methotrexate and its metabolites influence the gut microbiome, which in turn can impact the further metabolism and potential toxicity of the drug. nih.govdovepress.com

Cellular and Molecular Mechanisms Involving 7 Hydroxymethotrexate

Membrane Transport Mechanisms and Carrier Interactions

The entry into and exit from the cell for 7-hydroxymethotrexate are mediated by specific transport proteins, which also handle methotrexate (B535133) and natural folates. These interactions are pivotal in determining the intracellular concentration and, consequently, the biological activity of the metabolite.

Cellular uptake of 7-hydroxymethotrexate is primarily facilitated by the Reduced Folate Carrier (RFC), the same transporter responsible for methotrexate influx. ashpublications.orgnih.govresearchgate.netwikipedia.org However, studies have shown that 7-hydroxymethotrexate exhibits a slightly lower affinity for the RFC compared to its parent compound, methotrexate. ashpublications.org This difference in affinity means that 7-hydroxymethotrexate can act as a competitive inhibitor of methotrexate uptake. ashpublications.org When present in the extracellular environment, 7-hydroxymethotrexate can reduce the initial rate of methotrexate accumulation within cells. nih.gov

Research in human leukemia cell lines has quantified this difference in affinity, highlighting the competitive dynamic at the cellular membrane. ashpublications.org For instance, the Michaelis-Menten constant (Km), an indicator of substrate affinity, is higher for 7-hydroxymethotrexate than for methotrexate, signifying weaker binding to the RFC. ashpublications.org

Table 1: Comparative Affinity of Methotrexate and 7-Hydroxymethotrexate for the Reduced Folate Carrier (RFC)

Compound Michaelis-Menten Constant (Km) Implication
Methotrexate ~5 µM ashpublications.org Higher affinity for RFC

The efflux of 7-hydroxymethotrexate from the cell is an active process managed by members of the ATP-Binding Cassette (ABC) superfamily of transporters. nih.govaacrjournals.orgnih.gov These proteins function as efflux pumps, utilizing ATP hydrolysis to move substrates out of the cytoplasm, which is a key mechanism in determining the intracellular persistence of both methotrexate and its metabolite. youtube.com

Specifically, Abcc2 (also known as MRP2), Abcc3 (MRP3), and Abcg2 (BCRP) have been identified as major transporters involved in the elimination of 7-hydroxymethotrexate. aacrjournals.orgmdpi.com These transporters are expressed in key organs like the liver and kidneys, playing a significant role in the systemic clearance of the compound. aacrjournals.orgnih.govmdpi.com Studies using knockout mouse models have demonstrated that the absence of these transporters leads to a marked increase in plasma concentrations of 7-hydroxymethotrexate, confirming their crucial role in its efflux. nih.govaacrjournals.org The coordinated action of these transporters is a primary determinant for the rapid in vivo elimination of 7-hydroxymethotrexate. aacrjournals.org

Table 2: Key ABC Transporters Involved in 7-Hydroxymethotrexate Efflux

Transporter Alias Role in 7-Hydroxymethotrexate Disposition
Abcc2 MRP2 A main determinant for the biliary excretion and elimination of 7-hydroxymethotrexate. aacrjournals.orgnih.gov
Abcc3 MRP3 Mediates basolateral efflux from the liver into the blood, influencing systemic exposure. aacrjournals.orgnih.gov

Enzyme Interaction Profiles of 7-Hydroxymethotrexate

Once inside the cell, 7-hydroxymethotrexate can interact with intracellular enzymes, although its profile of interaction differs significantly from that of methotrexate. These interactions are central to its direct and indirect effects on cellular metabolism.

Dihydrofolate Reductase (DHFR) is the primary enzymatic target of methotrexate. patsnap.comwikipedia.org Methotrexate is a potent inhibitor of DHFR, leading to the depletion of tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate, thereby disrupting DNA synthesis. patsnap.compatsnap.com In contrast, 7-hydroxymethotrexate is a significantly weaker inhibitor of DHFR. oup.com A DHFR enzyme inhibition assay revealed that the cross-reactivity of 7-hydroxymethotrexate was only 1.7%, indicating a much lower affinity for the enzyme compared to methotrexate. oup.com This profoundly lower inhibitory capacity means that 7-hydroxymethotrexate itself does not contribute significantly to the direct inhibition of the folate pathway that characterizes methotrexate's primary mechanism of action.

Thymidylate Synthase (TS) is another critical enzyme in the DNA synthesis pathway, responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). wikipedia.org While polyglutamated forms of methotrexate can indirectly inhibit TS, studies have shown that 7-hydroxymethotrexate, on its own, does not exhibit direct, dose-dependent inhibitory effects on this enzyme. nih.gov In ex vivo studies using leukemic cell samples, 7-hydroxymethotrexate alone failed to inhibit TS activity. nih.gov This lack of direct TS inhibition further distinguishes the molecular action of the metabolite from that of its parent drug. nih.gov

Modulation of Methotrexate Cellular Pharmacodynamics by 7-Hydroxymethotrexate

Despite its weak enzymatic inhibition, 7-hydroxymethotrexate can substantially modulate the cellular pharmacodynamics of methotrexate. This modulation occurs through several indirect mechanisms.

Firstly, by competing for the Reduced Folate Carrier, 7-hydroxymethotrexate can limit the cellular uptake of methotrexate, thereby reducing the intracellular concentration of the active drug. ashpublications.orgnih.gov Secondly, 7-hydroxymethotrexate can interfere with the intracellular metabolism of methotrexate. nih.gov Like methotrexate, 7-hydroxymethotrexate can undergo polyglutamylation, a process where additional glutamate (B1630785) residues are added by the enzyme folylpolyglutamate synthetase (FPGS). nih.govnih.gov The resulting 7-hydroxymethotrexate polyglutamates can potentially compete with methotrexate polyglutamates for binding to target enzymes, although their inhibitory capacity is lower. nih.gov Increased formation of 7-hydroxymethotrexate may interfere with the polyglutamylation of methotrexate itself, which is crucial for its long-term retention and full spectrum of activity within the cell. nih.govdrugbank.com

Interestingly, while 7-hydroxymethotrexate does not inhibit Thymidylate Synthase (TS) alone, one study observed a synergistic effect. A 1:1 mixture of methotrexate and 7-hydroxymethotrexate led to a significantly greater inhibition of TS than what was observed with methotrexate alone. nih.gov This suggests a complex interaction where the presence of the metabolite can enhance the inhibitory effect of the parent drug on TS, even without direct action. nih.gov This enhanced inhibition could be a crucial, yet often overlooked, aspect of the combined in vivo effects of methotrexate and its primary metabolite.

Table of Mentioned Compounds

Compound Name Abbreviation
7-Hydroxymethotrexate 7-OHMTX
Methotrexate MTX
Adenosine triphosphate ATP
Deoxyuridine monophosphate dUMP
Deoxythymidine monophosphate dTMP
Dihydrofolate -

Influence on Methotrexate Cellular Entry and Exit

7-hydroxymethotrexate (7-OH-MTX), the primary metabolite of methotrexate (MTX), significantly influences the cellular transport of its parent compound. The entry of both MTX and 7-OH-MTX into cells is mediated by the reduced folate carrier (RFC) system. ashpublications.orgnih.gov However, 7-OH-MTX exhibits a slightly lower affinity for this carrier compared to MTX. ashpublications.org Studies in Ehrlich ascites tumor cells have established a Michaelis-Menten constant (Km) of 9 µM for 7-OH-MTX transport, in contrast to a Km of 5 µM for MTX, indicating a less efficient uptake for the metabolite. aacrjournals.org

Due to their shared transport mechanism, 7-OH-MTX and MTX mutually inhibit each other's influx into the cell. aacrjournals.org The presence of 7-OH-MTX can therefore reduce the cellular uptake of MTX, an interaction that may modulate the pharmacological effects of MTX, particularly when 7-OH-MTX concentrations are high. aacrjournals.orgnih.gov For instance, in human melanoma cells, 7-OH-MTX has been shown to decrease the initial rate of MTX uptake. nih.govnih.gov

While the influx of 7-OH-MTX is slower than that of MTX, its efflux is also slower. aacrjournals.org This results in a comparable steady-state level of free intracellular drug achieved for both compounds. aacrjournals.org Efflux measurements have revealed that extracellular MTX stimulates the exit of intracellular [3H]-methotrexate, and extracellular 7-OH-MTX has a similar, though less pronounced, stimulatory effect. nih.gov The interplay of these transport kinetics suggests that elevated levels of 7-OH-MTX can contribute to drug resistance by diminishing the cellular accumulation of MTX through both reduced uptake and enhanced efflux. nih.gov

Transport Kinetics of Methotrexate (MTX) and 7-Hydroxymethotrexate (7-OH-MTX) via the Reduced Folate Carrier (RFC) in Ehrlich Ascites Tumor Cells. aacrjournals.org
CompoundMichaelis-Menten Constant (Km)
Methotrexate (MTX)5 µM
7-Hydroxymethotrexate (7-OH-MTX)9 µM

Synergistic and Antagonistic Effects of 7-Hydroxymethotrexate with Methotrexate on Biochemical Pathways (e.g., TS inhibition in co-exposure)

The interaction between 7-OH-MTX and MTX on key biochemical pathways is complex, exhibiting both synergistic and antagonistic properties depending on the relative concentrations and cellular context. A primary target of antifolate therapy is thymidylate synthase (TS), an enzyme crucial for DNA synthesis. ashpublications.orgnih.gov Studies on leukemic cells have shown that 7-OH-MTX alone does not cause dose-dependent inhibition of TS. nih.gov

However, when co-exposed with MTX, 7-OH-MTX can significantly enhance the inhibitory effect of the parent drug. A statistically significant increase in TS inhibition was observed when leukemic cells were treated with a 1:1 mixture of MTX and 7-OH-MTX compared to the effect of MTX alone. nih.gov This synergistic interaction led to a marked decrease in the half-maximal inhibitory concentration (IC50) for TS inhibition. nih.gov This potentiation was not observed when 7-OH-MTX was present in excess, indicating a dose-dependent interaction. nih.gov

Conversely, under certain conditions, 7-OH-MTX can antagonize the effects of MTX. In Ehrlich ascites tumor cells, 7-OH-MTX was found to reduce the MTX-induced inhibition of [3H]deoxyuridine incorporation into DNA. aacrjournals.org This antagonism is presumed to be a consequence of 7-OH-MTX competing with MTX for cellular uptake, thereby lowering the intracellular concentration of free MTX available to inhibit its targets. aacrjournals.org It is important to note that while MTX polyglutamates are potent inhibitors of TS, 7-OH-MTX also undergoes polyglutamation, potentially at a higher rate than MTX, which could contribute to its complex interactions within the cell. ashpublications.orgresearchgate.net

Effect of 7-OH-MTX on MTX-Mediated Thymidylate Synthase (TS) Inhibition in Leukemic Cells (Short-Exposure Assay). nih.gov
TreatmentHalf-Maximal Inhibitory Concentration (IC50)
Methotrexate (MTX) Alone0.857 µM
1:1 Mixture of MTX and 7-OH-MTX0.088 µM

Mechanisms of Antifolate Resistance Provoked by 7-Hydroxymethotrexate in Cellular Models

Exposure to 7-OH-MTX can induce distinct mechanisms of antifolate resistance that differ from those typically associated with MTX. nih.gov Studies using human leukemia cell lines (CCRF-CEM and MOLT-4) have demonstrated that while both compounds can provoke significant resistance, the underlying molecular bases are disparate. ashpublications.orgnih.gov

Resistance developed through exposure to MTX is predominantly caused by a substantial decrease (over 10-fold) in cellular uptake mediated by the reduced folate carrier (RFC). ashpublications.orgnih.gov In some cases, this is linked to the transcriptional silencing of the RFC gene. nih.gov

In stark contrast, resistance to 7-OH-MTX in the same cellular models was found to be due solely to a profound decrease (over 95%) in the activity of folylpolyglutamate synthetase (FPGS). ashpublications.orgnih.gov FPGS is the enzyme responsible for the polyglutamylation of MTX and its metabolites, a crucial step for their intracellular retention and inhibitory activity against multiple enzymes, including TS. ashpublications.org This loss of FPGS activity conferred significant cross-resistance to MTX, particularly under short-term exposure conditions. nih.gov This finding is critical as it demonstrates that 7-OH-MTX can provoke a unique modality of antifolate resistance that could potentially diminish the effectiveness of other antifolate drugs that rely on polyglutamylation for their cytotoxic effects. ashpublications.org

Furthermore, 7-OH-MTX may contribute to resistance by modulating the transport of MTX, leading to reduced cellular uptake and/or increased efflux of the parent drug from cancer cells. nih.gov

Disparate Mechanisms of Resistance Induced by MTX and 7-OH-MTX in Leukemia Cell Lines. ashpublications.orgnih.gov
Resistant Cell LinePrimary Mechanism of Resistance
MTX-Exposed CellsMarked decrease in Reduced Folate Carrier (RFC)-mediated uptake
7-OH-MTX-Exposed CellsMarked decrease (>95%) in Folylpolyglutamate Synthetase (FPGS) activity

Plasma Protein Binding and Ligand Interactions of 7-Hydroxymethotrexate (e.g., Human Serum Albumin)

7-Hydroxymethotrexate is extensively bound to plasma proteins, with human serum albumin (HSA) identified as the major binding protein. nih.govcapes.gov.br Research indicates that approximately 90-95% of 7-OH-MTX in human serum is protein-bound. nih.govcapes.gov.br Another study involving pediatric patients reported a mean protein-binding ratio of 76.84%, with a wide range from 24.92% to 95.81%. nih.gov This high degree of binding has significant pharmacokinetic implications, as only the unbound fraction of the drug is pharmacologically active and available for transport into cells and subsequent elimination. nih.gov The plasma protein binding rate of 7-OH-MTX shows a linear correlation with albumin levels. nih.gov

The binding of 7-OH-MTX to HSA is subject to competitive displacement by various endogenous and exogenous substances. nih.gov This interaction is particularly relevant for concomitantly administered drugs. Non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to concentration-dependently reduce the binding of 7-OH-MTX. nih.govcapes.gov.br In vitro experiments demonstrated that naproxen (B1676952) and indomethacin (B1671933) displace 7-OH-MTX from its binding sites. nih.gov The administration of naproxen to volunteers resulted in a 2- to 3-fold increase in the percentage of unbound 7-OH-MTX in their sera. nih.gov Other substances that competitively displace 7-OH-MTX from its binding proteins include etacrynic acid, bilirubin, sulphamethizole, and acetylsalicylic acid. nih.gov Such displacement can increase the concentration of free, active 7-OH-MTX, potentially contributing to the interactions observed between NSAIDs and MTX therapy. nih.govnih.gov

Plasma Protein Binding Characteristics and Ligand Interactions of 7-OH-MTX.
ParameterFindingReference
Extent of Protein Binding90-95% nih.govcapes.gov.br
Mean Protein Binding Ratio (Pediatric)76.84% (Range: 24.92% - 95.81%) nih.gov
Major Binding ProteinHuman Serum Albumin (HSA) nih.govcapes.gov.br
Displacing LigandsNaproxen nih.gov
Indomethacin nih.gov
Etacrynic Acid nih.gov
Bilirubin nih.gov
Sulphamethizole nih.gov
Acetylsalicylic Acid nih.gov

Pharmacokinetics and Disposition of 7 Hydroxymethotrexate in Preclinical Models

Absorption and Distribution Characteristics in Animal Systems

Following the administration of methotrexate (B535133), 7-hydroxymethotrexate (7-OH-MTX) is detectable in various biological matrices, indicating its distribution throughout the body. The extent of this distribution and the tissues in which it accumulates have been a focus of preclinical pharmacokinetic studies.

In rabbit models, 7-OH-MTX has been identified as a major metabolite present in plasma, urine, bile, and a range of tissues. nih.gov Studies have revealed that the ratio of 7-OH-MTX to its parent compound, methotrexate, is notably higher in certain tissues—specifically the liver, small intestine, kidney, and testis—when compared to the ratio observed in plasma. nih.gov This suggests a degree of tissue-specific accumulation or formation of the metabolite. After a 6-hour infusion of methotrexate in rabbits, the highest concentration of the parent drug was found in the kidney, being 7.2 times greater than in plasma. nih.gov

In contrast, studies in rats suggest that 7-OH-MTX is less extensively distributed throughout the body than methotrexate. The highest concentrations of 7-OH-MTX in this species were observed in the renal tissue. The plasma protein binding of 7-OH-MTX has been determined in rabbits to be 49%, a factor that influences its distribution and availability for elimination. nih.gov

Table 1: Tissue Distribution of 7-Hydroxymethotrexate in Rabbits

Tissue Relative Concentration of 7-OH-MTX/MTX Ratio Compared to Plasma
Liver Higher
Small Intestine Higher
Kidney Higher
Testis Higher

This table illustrates tissues in which the 7-hydroxymethotrexate to methotrexate ratio was found to be elevated compared to plasma in rabbit models, suggesting differential distribution or local formation.

Excretion Pathways and Elimination Kinetics in Animal Models

The elimination of 7-OH-MTX from the body occurs through two primary routes: renal and biliary excretion. The relative contribution of each pathway and the underlying mechanisms have been elucidated through studies in various animal models.

In rabbits, the renal clearance of 7-OH-MTX is a concentration-dependent process. nih.gov As plasma concentrations of the metabolite increase, its renal clearance decreases, suggesting the involvement of a saturable transport mechanism. nih.gov The ratio of its renal clearance to that of inulin (B196767) is significantly greater than one, which points towards active tubular secretion being a key component of its renal elimination. nih.gov This secretory process is susceptible to inhibition. For instance, the co-administration of probenecid (B1678239) has been shown to markedly reduce the renal clearance of 7-OH-MTX in rabbits, further substantiating the role of active tubular secretion. nih.gov

Biliary excretion represents a major elimination pathway for 7-OH-MTX, particularly in rats. nih.govnih.gov When 7-OH-MTX is administered directly to rats, a substantial portion of the dose, approximately 72.8%, is recovered in the bile, while a much smaller fraction, 11.2%, is found in the urine. nih.gov The elimination of 7-OH-MTX from the bile follows monophasic kinetics, with a reported half-life of 29.4 minutes in rats. nih.gov

The formation of 7-OH-MTX in the liver and its subsequent high concentration in the bile is a rapid process, with peak biliary levels appearing shortly after methotrexate administration. nih.gov These biliary concentrations can be up to 720 times higher than peak serum concentrations, underscoring the liver's significant role in the metabolite's formation and biliary clearance. nih.gov However, at very high doses of methotrexate, the biliary secretion capacity can be overwhelmed, leading to cholestasis and the precipitation of 7-OH-MTX within the bile ducts, a phenomenon observed in rats. nih.gov

Table 2: Excretion of 7-Hydroxymethotrexate in Rats

Excretion Route Percentage of Dose Recovered
Bile 72.8%
Urine 11.2%

This table summarizes the primary routes of excretion for 7-hydroxymethotrexate when administered directly to rats, highlighting the predominance of biliary elimination.

Dose-Dependent Pharmacokinetic Profiles of 7-Hydroxymethotrexate in Animal Models

The pharmacokinetics of 7-OH-MTX can be influenced by the administered dose of its parent compound, methotrexate. A study in rats investigating a range of intravenous methotrexate doses (10, 50, 250, and 1000 mg/kg) revealed that while the hepatic conversion of methotrexate to 7-OH-MTX did not appear to be saturated, the subsequent biliary excretion of methotrexate did show signs of saturation at higher doses. nih.govscispace.com

At the highest dose of 1000 mg/kg, a significant toxicological event was observed: the occurrence of cholestasis and the formation of macroscopic precipitates in the bile ducts of most of the animals. nih.gov Chemical analysis of these precipitates revealed that they were composed of 97% 7-OH-MTX. nih.gov This finding is attributed to the lower aqueous solubility of 7-OH-MTX compared to methotrexate, particularly in the concentrated environment of bile. The cessation of bile secretion occurred when biliary 7-OH-MTX concentrations reached approximately 9800 µM. nih.gov

Table 3: Pharmacokinetic Observations of 7-Hydroxymethotrexate in Rats at High Methotrexate Doses

Methotrexate Dose Key Observation
10-1000 mg/kg Hepatic metabolism to 7-OH-MTX is not saturated. nih.gov
>50 mg/kg Biliary secretion of methotrexate approaches saturation. nih.gov
1000 mg/kg Cholestasis and precipitation in bile ducts observed. nih.gov
1000 mg/kg Biliary precipitates are 97% 7-OH-MTX. nih.gov

This table outlines the dose-dependent pharmacokinetic and toxicokinetic findings for 7-hydroxymethotrexate following administration of escalating doses of methotrexate in rats.

Pharmacokinetic Interactions of 7-Hydroxymethotrexate with Co-administered Compounds in Animal Models

The pharmacokinetic profile of 7-OH-MTX can be significantly altered by the concurrent administration of other drugs, primarily through interference with its elimination pathways.

In rabbit models, several compounds have been shown to interact with the renal clearance of 7-OH-MTX. The antibiotic piperacillin, when co-administered with methotrexate, led to a 2.8-fold increase in the area under the curve (AUC) for 7-OH-MTX, indicating a substantial decrease in its clearance. nih.gov Probenecid also effectively reduces the renal clearance of the metabolite. nih.gov Conversely, the antibiotics ceftriaxone (B1232239) and sulfamethoxazole (B1682508) have been observed to increase the renal elimination of 7-OH-MTX in rabbits. nih.gov

There is also preclinical evidence to suggest that proton pump inhibitors (PPIs), such as omeprazole, esomeprazole, and pantoprazole, may decrease the clearance of 7-OH-MTX. researchgate.net In vitro studies point to the inhibition of drug transporters, including the breast cancer resistance protein (BCRP) and organic anion transporter 3 (OAT3), as a potential mechanism for this interaction. researchgate.net

Table 4: Pharmacokinetic Interactions of 7-Hydroxymethotrexate in Animal Models

Interacting Compound Animal Model Effect on 7-OH-MTX Pharmacokinetics
Piperacillin Rabbit Decreased renal clearance; 2.8-fold increase in AUC. nih.gov
Probenecid Rabbit Decreased renal clearance. nih.gov
Ceftriaxone Rabbit Increased renal elimination. nih.gov
Sulfamethoxazole Rabbit Increased renal elimination. nih.gov
Proton Pump Inhibitors (e.g., Omeprazole) In vitro Inhibition of BCRP and OAT3 transporters. researchgate.net

This table summarizes the observed effects of various co-administered compounds on the pharmacokinetics of 7-hydroxymethotrexate in preclinical studies.

Advanced Analytical Methodologies for 7 Hydroxymethotrexate Research

Chromatographic Techniques for Detection and Quantification

Chromatographic techniques are fundamental in the analytical arsenal (B13267) for 7-hydroxymethotrexate research, offering high selectivity and sensitivity for its detection and quantification in complex biological samples.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of methotrexate (B535133) and its metabolites. medpharmres.com A variety of HPLC methods have been developed for the simultaneous determination of methotrexate and 7-hydroxymethotrexate. These methods often employ reversed-phase columns, such as C18, and ultraviolet (UV) detection. medpharmres.comnih.gov

One established method utilizes a reversed-phase HPLC system with UV detection for the rapid and sensitive measurement of 7-hydroxymethotrexate in human plasma. nih.gov Another approach involves paired-ion HPLC, which allows for the simultaneous determination of methotrexate and 7-hydroxymethotrexate in plasma and urine, with separation of other metabolites. nih.gov The recovery rates for 7-hydroxymethotrexate using HPLC with serum extraction via SEP-PAK C-18 cartridges range from 67.6% to 76.1%. nih.gov

To enhance separation from other compounds in serum, the reconstitution of the dried sample residue in 5 mM HCl can be employed to increase the retention times of both 7-hydroxymethotrexate and its parent compound. nih.gov Some HPLC methods incorporate post-column derivatization and fluorometric detection to determine methotrexate and its primary metabolite, 7-hydroxymethotrexate. researchgate.net

Table 1: Comparison of HPLC Methodologies for 7-Hydroxymethotrexate Analysis

Method Stationary Phase Mobile Phase Detection Application Key Findings
Reversed-Phase HPLC nih.gov Reversed-Phase Not Specified UV Human Plasma Rapid and sensitive detection.
Paired-Ion HPLC nih.gov Reversed-Phase Octadecylsilane Gradient Elution UV (313 nm) Plasma and Urine Simultaneous determination of MTX and 7-OH-MTX; separates other metabolites.
HPLC with Serum Extraction nih.gov Not Specified Not Specified UV Serum Recovery of 67.6% to 76.1% for 7-OH-MTX.
HPLC with Post-Column Derivatization researchgate.net Not Specified Not Specified Fluorometric Plasma Simultaneous analysis of MTX and 7-OH-MTX.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and specific quantification of 7-hydroxymethotrexate. nih.gov This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

LC-MS/MS methods have been developed for the simultaneous determination of methotrexate and 7-hydroxymethotrexate in human plasma. nih.gov These methods are characterized by their simplicity, sensitivity, and rapid analysis times. A typical LC-MS/MS assay involves protein precipitation for sample pretreatment, followed by chromatographic separation on a C18 column with gradient elution. nih.gov Detection is performed using a triple-quadrupole tandem mass spectrometer in positive ion mode. nih.gov

The mass transitions monitored are specific for each analyte, ensuring high selectivity. For 7-hydroxymethotrexate, a common mass transition is m/z 471.0 → 324.1. nih.gov The validation of these methods demonstrates good linearity over a wide concentration range, with intra-day and inter-day precision and accuracy being within acceptable limits. nih.gov The recovery of 7-hydroxymethotrexate using these methods is typically high, often exceeding 90%. nih.gov Furthermore, LC-MS/MS assays have been successfully developed to measure 7-hydroxymethotrexate in other biological matrices, such as cerebrospinal fluid. nih.gov

Table 2: Key Parameters of an LC-MS/MS Method for 7-Hydroxymethotrexate Quantification nih.gov

Parameter Value/Condition
Chromatographic Column Zorbax C18 (3.5 µm, 2.1 × 100 mm)
Mobile Phase Gradient elution with methanol (B129727) and 0.2% formic acid in water
Flow Rate 0.3 mL/min
Analysis Time 3.5 min
Ionization Mode Positive Ion
Mass Transition (7-OH-MTX) m/z 471.0/324.1
Calibration Range 5.0-10000.0 ng/mL
Recovery > 90%

Techniques for Simultaneous Determination of Unbound Concentrations in Biological Matrices

The pharmacological activity of a drug is often attributed to its unbound concentration in plasma. Therefore, methods that can selectively measure the unbound fraction of 7-hydroxymethotrexate are of significant interest in research.

Hollow Fiber Centrifugal Ultrafiltration (HFCF-UF)

A novel approach for the simultaneous analysis of unbound methotrexate and 7-hydroxymethotrexate in human plasma utilizes hollow fiber centrifugal ultrafiltration (HFCF-UF). tandfonline.comnih.gov This technique effectively separates the unbound drug from the protein-bound fraction in plasma samples. tandfonline.comnih.gov The HFCF-UF process is followed by quantification of the unbound analytes using a sensitive analytical method, such as LC-MS/MS. dovepress.com

Research has shown that the total plasma concentration of 7-hydroxymethotrexate is not a reliable predictor of its unbound concentration, highlighting the importance of directly measuring the unbound fraction. tandfonline.comnih.gov A study utilizing HFCF-UF found a weak linear relationship (r² = 0.732) between the unbound and total concentrations of 7-hydroxymethotrexate. tandfonline.comdovepress.com This underscores the necessity of monitoring unbound levels to accurately assess its potential pharmacological effects. nih.gov The mean protein-binding ratio for 7-hydroxymethotrexate has been reported to be 76.84%, with a wide range from 24.92% to 95.81%. dovepress.com

Development and Validation of High-Throughput Assays for Research Applications

High-throughput screening (HTS) is a drug discovery process that enables the automated testing of a large number of chemical and biological compounds for a specific biological target. bmglabtech.com While specific HTS assays for 7-hydroxymethotrexate are not extensively detailed in the literature, the principles of HTS can be applied to research involving this metabolite.

The development of a high-throughput assay involves several key steps, including the preparation of samples and compound libraries, establishment of a method suitable for automation, configuration of a robotic workstation, and data acquisition and handling. bmglabtech.com Automation is a critical component of HTS, allowing for speed, increased throughput, and the generation of high-quality data. beckman.com

For 7-hydroxymethotrexate research, a high-throughput assay could be developed, for example, to screen for inhibitors or inducers of the enzymes responsible for its formation from methotrexate. Such an assay would typically be performed in microtiter plates (e.g., 96, 384, or 1536 wells) and would involve automated liquid handling and detection systems. wikipedia.org

The validation of any new HTS assay is crucial to ensure its reliability and relevance. nih.gov The validation process for an HTS assay involves assessing its performance in terms of robustness, precision, and accuracy. nih.gov This includes stability and process studies, plate uniformity studies, and replicate-experiment studies to ensure the data generated is reliable. nih.gov

In Vitro and in Vivo Animal Research Models and Investigations

Cellular Models for Investigating 7-Hydroxymethotrexate Interactions

Leukemia Cell Line Studies (e.g., CCRF-CEM, MOLT-4, ALL cells)

Human leukemia cell lines have been instrumental in exploring the cytotoxic effects and resistance mechanisms associated with 7-hydroxymethotrexate. Studies have consistently shown that 7-hydroxymethotrexate is significantly less potent than its parent drug, methotrexate (B535133). For instance, cell growth survival studies revealed that 7-hydroxymethotrexate is two orders of magnitude less cytotoxic to human acute lymphoblastic leukaemia (ALL) cells in vitro than methotrexate. nih.govnih.gov

A key area of investigation has been the development of drug resistance. Researchers have successfully developed resistance to both methotrexate and 7-hydroxymethotrexate in the human leukemia cell lines CCRF-CEM and MOLT-4 by exposing them to gradually increasing concentrations of each compound. ashpublications.org This research highlighted that the two compounds provoke resistance through disparate mechanisms. ashpublications.org In methotrexate-resistant cells, the primary mechanism was a significant decrease in the uptake of the drug via the reduced folate carrier (RFC). ashpublications.org Conversely, resistance to 7-hydroxymethotrexate was found to be caused by a marked decrease (over 95%) in the activity of the enzyme folylpolyglutamate synthetase (FPGS). ashpublications.org

Interestingly, research has also demonstrated that the target leukemia cells themselves can contribute to the metabolism of methotrexate. When the human lymphoblastic cell line CCRF-CEM was incubated with methotrexate, significant formation of 7-hydroxymethotrexate was observed. nih.gov This finding indicates that the conversion of methotrexate to its less active 7-hydroxy derivative occurs not only in the liver but also within the target cancer cells. nih.gov

Cross-Resistance Profile of Drug-Resistant Leukemia Cell Lines. ashpublications.org
Cell LineSelected For Resistance ToResistance to 7-OHMTX (Fold Increase)Resistance to MTX (Fold Increase)
CCRF-CEM/7-OHMTX7-OHMTX>15Sensitive
MOLT-4/7-OHMTX7-OHMTX>15Sensitive
CCRF-CEM/MTXMTX~14>50
MOLT-4/MTXMTX~14>50

Melanoma Cell Studies

Similar to findings in leukemia cells, in vitro studies using human melanoma cell lines have demonstrated that 7-hydroxymethotrexate is substantially less cytotoxic than methotrexate. nih.govnih.govresearchgate.net The concentration of methotrexate required to inhibit cell growth is typically in the range of 10⁻⁹ to 10⁻⁸ M, whereas 7-hydroxymethotrexate shows similar effects at concentrations two orders of magnitude higher. researchgate.net

Beyond its lower direct cytotoxicity, 7-hydroxymethotrexate has been shown to interact with methotrexate's activity. Investigations revealed that 7-hydroxymethotrexate can reduce the initial cellular uptake rate of radiolabeled methotrexate in melanoma cells. nih.gov This suggests that the metabolite can interfere with the transport of the parent drug into the cancer cell, potentially contributing to the drug resistance observed in clinical settings. nih.govresearchgate.net The efflux, or removal, of intracellular methotrexate was also found to be greater from melanoma cells compared to leukemia cells, a process that may be enhanced by the presence of 7-hydroxymethotrexate. nih.gov

Liver Cell Systems (e.g., Microsomes, Cytosolic Fractions)

The liver is the primary site of drug metabolism in the body. evotec.com To study these processes in vitro, researchers use subcellular fractions, such as liver microsomes and cytosol. bioivt.com Microsomes are vesicle-like artifacts formed from the endoplasmic reticulum, which contain a high concentration of Phase I drug-metabolizing enzymes like the cytochrome P450 (CYP) family. evotec.combioivt.comthermofisher.com The cytosolic fraction contains various soluble enzymes, often involved in Phase II metabolic reactions. bioivt.com These systems are widely used to evaluate the in vitro metabolism of drug candidates. bioivt.com

In the context of 7-hydroxymethotrexate, these models are essential for studying its formation from methotrexate. Animal studies have confirmed that the liver is a major site for this metabolic conversion. researchgate.net High concentrations of 7-hydroxymethotrexate are detected in the bile of rats shortly after methotrexate administration, indicating rapid hepatic metabolism and excretion. researchgate.net Studies in rabbits also point to the liver, along with the lung and kidney, as sites for the conversion of methotrexate to its 7-hydroxy metabolite. nih.gov

Animal Models for Pharmacodynamic and Mechanistic Studies

Rodent Models (e.g., Wistar rats, Sprague–Dawley rats, transgenic mice)

Rodent models, particularly rats, have been fundamental in characterizing the in vivo pharmacokinetics of 7-hydroxymethotrexate. Studies involving the intravenous administration of 7-hydroxymethotrexate to rats have allowed for detailed analysis of its distribution and elimination. nih.govnih.gov

Pharmacokinetic studies in rats show that plasma concentrations of 7-hydroxymethotrexate decline in a biphasic manner, similar to methotrexate. nih.govnih.gov However, there are notable differences. 7-hydroxymethotrexate has a significantly smaller central compartment of distribution, implying it is less extensively distributed into tissues than its parent compound. nih.gov Consistent with this, direct measurement of tissue concentrations showed that methotrexate levels exceeded those of 7-hydroxymethotrexate in all tissues examined except for the kidneys, where the highest concentrations of the metabolite were found. nih.gov

The liver's role in metabolism and excretion has been extensively studied in rats. Following methotrexate infusion, 7-hydroxymethotrexate appears rapidly in the bile at concentrations far exceeding those in the serum, confirming the liver as a primary site of its formation. researchgate.net Bile is a major excretory route for both methotrexate and 7-hydroxymethotrexate in the rat. researchgate.net Dose-dependent studies in rats have shown that while the hepatic metabolism of methotrexate to 7-hydroxymethotrexate is not easily saturated, the biliary secretion of the parent drug can be. researchgate.net At very high doses, the high concentration and low solubility of 7-hydroxymethotrexate can lead to the formation of precipitates in the bile. researchgate.net

Comparative Pharmacokinetics of MTX and 7-OHMTX in Rats. nih.gov
ParameterMethotrexate (MTX)7-Hydroxymethotrexate (7-OHMTX)
Terminal Half-life (t½)90.6 min97.2 min
Total Clearance9.2 ml x kg⁻¹ x min⁻¹9.6 ml x kg⁻¹ x min⁻¹

Specific Disease Models Investigated with 7-Hydroxymethotrexate (e.g., Collagen-induced Arthritis Rat Model)

The collagen-induced arthritis (CIA) rat model is a widely used experimental model for polyarthritis, sharing many similarities with human rheumatoid arthritis. biomolther.orgnih.gov The model is induced by immunizing rats with type II collagen, which leads to the development of an autoimmune response characterized by joint inflammation, pannus formation, cartilage damage, and bone resorption. iiarjournals.orginotiv.com This model is frequently used for the preclinical evaluation of anti-arthritic agents, including methotrexate. iiarjournals.orginotiv.com

While methotrexate is often studied in the CIA rat model to assess its therapeutic potential in reducing joint destruction, investigations focusing directly on the role of 7-hydroxymethotrexate are less common. biomolther.orgnih.gov However, studies using the CIA model that involve the administration of methotrexate have included the measurement of 7-hydroxymethotrexate levels as part of the pharmacokinetic analysis. iiarjournals.org This acknowledges the presence and relevance of the metabolite in the context of treating this specific disease model, although the direct effects of 7-hydroxymethotrexate itself within this model remain a more specialized area of inquiry.

Investigation of 7-Hydroxymethotrexate Interplay with Endogenous Metabolomes in Animal Models

Investigations in animal models have been crucial for elucidating the metabolic impact of 7-hydroxymethotrexate (7-OH-MTX), the primary metabolite of methotrexate (MTX). These studies explore how the formation and presence of 7-OH-MTX influence the broader biochemical environment, or metabolome. Research in species such as rats and rabbits has demonstrated that the conversion of MTX to 7-OH-MTX is a significant metabolic event, leading to interactions with endogenous pathways and competition with the parent drug for enzymatic processing.

The liver is the principal site of this metabolic conversion, where aldehyde oxidase facilitates the hydroxylation of MTX. nih.govresearchgate.net Species- and strain-level differences in the activity of this enzyme have been observed, leading to variations in the rate and extent of 7-OH-MTX formation. nih.gov For instance, hepatic MTX 7-hydroxylase activity is highest in rabbits, followed by rats, hamsters, and monkeys, while being undetectable in dogs. nih.gov

Once formed, 7-OH-MTX enters circulation and is distributed to various tissues, where its interaction with the local metabolome begins. A key aspect of this interplay is the competition between 7-OH-MTX and MTX. It is hypothesized that high concentrations of 7-OH-MTX can interfere with the polyglutamylation of MTX, a critical step for its intracellular retention and therapeutic action. nih.govnih.gov This competition for the enzyme folylpolyglutamyl synthetase suggests that the formation of 7-OH-MTX not only reduces the available pool of the parent drug but also actively hinders its intracellular activation, thereby altering the intended impact on folate metabolism. nih.gov

Studies in rabbits have provided detailed findings on the tissue distribution of this metabolite relative to its parent compound. Following infusion with MTX, 7-OH-MTX was identified as a major metabolite in plasma, urine, bile, and various tissues. nih.gov Notably, the ratio of 7-OH-MTX to MTX was found to be higher in the liver, small intestine, kidney, and testis compared to the ratio in plasma, indicating significant tissue-specific accumulation and interaction. nih.gov

TissueRatio of 7-Hydroxymethotrexate to Methotrexate Concentration
LiverHigher than Plasma
Small IntestineHigher than Plasma
KidneyHigher than Plasma
TestisHigher than Plasma

Data derived from studies in rabbits, indicating tissue-specific accumulation of 7-OH-MTX relative to MTX. nih.gov

In rats, metabolic profiling approaches have been used to assess the biochemical impact of MTX administration on the urinary and fecal metabolomes. researchgate.net While these studies are centered on the parent drug, the findings inherently reflect the combined effects of MTX and its metabolites, including 7-OH-MTX. Research in a mouse model of imiquimod-induced psoriasis identified several endogenous metabolites that were significantly altered following MTX intervention. These changes point to a broader disruption of metabolic pathways.

Metabolite CategorySpecific Metabolites AlteredAssociated Metabolic Pathway
Fatty Acids9,12-Octadecadienoic AcidLinoleic Acid Metabolism
CarbohydratesD-GalactoseGalactose Metabolism
PolyolsMyo-InositolInositol Metabolism

Table of endogenous metabolites identified as significantly altered in the serum of mice following methotrexate administration in a psoriasis model. The presence of 7-OH-MTX is an implicit factor in these metabolic shifts. frontiersin.org

Future Research Directions and Methodological Innovations for 7 Hydroxymethotrexate

Development of Novel In Vitro Systems for Comprehensive Metabolic and Mechanistic Studies

Historically, in vitro studies have utilized systems such as Ehrlich ascites tumor cells and liver microsomes to investigate the metabolism and cellular pharmacology of 7-OH-MTX. nih.govnih.gov For instance, research with Ehrlich ascites tumor cells has been instrumental in characterizing the transport of 7-OH-MTX, revealing that it is mediated by the same carrier as MTX and that the two compounds mutually inhibit their influx. nih.gov Furthermore, these models have shown that 7-OH-MTX can be polyglutamylated within cells, and its polyglutamyl derivatives form at a faster rate than those of MTX. nih.gov

While these models have provided valuable insights, future research requires more sophisticated in vitro systems that can more accurately replicate the human physiological environment. Liver microsomes and suspension hepatocytes are commonly used for metabolic stability studies, but for slowly metabolized compounds, prolonged incubation times and robust enzyme systems are necessary. wuxiapptec.com

Future advancements should focus on:

Three-Dimensional (3D) Cell Cultures and Organoids: Liver organoids, for example, can offer a more physiologically relevant model for studying the hepatic metabolism of MTX to 7-OH-MTX, providing insights into long-term metabolic changes and potential hepatotoxicity.

Microfluidic "Organ-on-a-Chip" Systems: These platforms can model the interaction between different organs, such as the liver and kidney, to study the systemic metabolism and excretion of 7-OH-MTX. This would allow for a more dynamic and integrated understanding of its pharmacokinetics.

Co-culture Systems: Developing co-cultures that include target cells (e.g., cancer cells or immune cells) and metabolizing cells (e.g., hepatocytes) can help in simultaneously evaluating the formation of 7-OH-MTX and its immediate effects on the target cells.

These novel systems will be crucial for detailed mechanistic studies, such as investigating the competitive inhibition of MTX transport and metabolism by 7-OH-MTX and clarifying the inhibitory effects of its polyglutamyl derivatives on folate-dependent enzymes. nih.govnih.gov

Advanced Preclinical Modeling Approaches to Elucidate Complex Biological Roles

Preclinical research has traditionally relied on animal models, such as rats and rhesus monkeys, to study the in vivo formation and elimination of 7-OH-MTX. researchgate.netnih.gov Studies in rats have identified the liver as a major site of 7-OH-MTX formation and bile as a major excretory route for both the parent drug and its metabolite. researchgate.net However, to fully understand the complex and potentially subtle biological roles of 7-OH-MTX, more advanced preclinical models are needed.

Future research should leverage:

Humanized Mouse Models: Mice engrafted with human hepatocytes can provide a more accurate model for studying the human-specific aspects of MTX metabolism. This would be particularly valuable for investigating the dose-dependent formation of 7-OH-MTX, which has been observed in primates. nih.gov

Genetically Engineered Mouse Models (GEMMs): Developing GEMMs with altered expression of enzymes involved in MTX metabolism (e.g., aldehyde oxidase) or folate transport could help to precisely define the pathways influenced by 7-OH-MTX.

Patient-Derived Xenograft (PDX) Models: For oncological research, PDX models can be used to study how the formation of 7-OH-MTX within a patient's own tumor tissue might influence the efficacy of MTX treatment.

Integration of Multi-Omics Data (e.g., metabolomics, proteomics) in 7-Hydroxymethotrexate Research

A significant opportunity for advancing our understanding of 7-OH-MTX lies in the integration of multi-omics data. nih.govquantori.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can move from a single-molecule focus to a systems-level perspective of how 7-OH-MTX affects biological processes. nih.gov

Key applications in 7-OH-MTX research include:

Metabolomics: Untargeted metabolomic profiling of plasma, urine, or cells can identify novel biomarkers of MTX metabolism and reveal metabolic pathways perturbed by 7-OH-MTX. This could help explain the variability in 7-OH-MTX formation among patients.

Proteomics: Quantitative proteomics can be used to assess how 7-OH-MTX and its polyglutamates alter the expression of key enzymes and transporters involved in folate metabolism and drug action. This approach can help identify downstream effects and potential mechanisms of toxicity or resistance.

Integrated Analysis: Combining different omics datasets can provide a more holistic view. youtube.com For example, integrating transcriptomic and proteomic data from cells treated with 7-OH-MTX could reveal compensatory mechanisms or signaling pathways that are activated. Linking genomic data (e.g., single nucleotide polymorphisms in metabolic enzymes) with metabolomic data (e.g., 7-OH-MTX levels) can help identify genetic determinants of MTX metabolism.

The application of multi-omics approaches will be essential for building comprehensive models of MTX action that fully account for the contribution of its major metabolite. quantori.comnih.gov

Computational and Theoretical Modeling of 7-Hydroxymethotrexate Interactions with Biological Targets and Systems

Computational modeling is a powerful tool for analyzing the complex pharmacokinetics of MTX and 7-OH-MTX. drugtargetreview.com Mathematical models based on the theory of dynamic systems have been successfully used to describe the time-dependent formation of 7-OH-MTX from MTX in patients. researchgate.netwalshmedicalmedia.com These models can estimate key parameters such as metabolic ratios and the mean time of formation. longdom.org

Table 1: Model-Based Pharmacokinetic Parameters of 7-OH-MTX Formation
ParameterValue Range/Change Over TimeReference
Metabolic Ratio (MTX to 7-OH-MTX)0.53 to 0.95 researchgate.net
Mean Formation TimeIncreased from ~9.35 h to ~15.59 h over 3 months walshmedicalmedia.comlongdom.org
Rate of FormationDecreased from ~0.5 L/h to ~0.29 L/h over 3 months walshmedicalmedia.comlongdom.org
Peak Formation Rate (Time Post-Administration)0.03 to 0.11 h⁻¹ (at 1.5-4.5 h) researchgate.net

Future directions in computational modeling should include:

Whole-Body Physiologically Based Pharmacokinetic (PBPK) Models: Developing PBPK models that incorporate in vitro metabolic data, drug transporter kinetics, and patient-specific physiological parameters can improve predictions of 7-OH-MTX concentrations in various tissues.

Molecular Docking and Dynamics Simulations: These techniques can be used to model the interaction of 7-OH-MTX and its polyglutamyl derivatives with biological targets like dihydrofolate reductase and folylpolyglutamate synthetase. This can help to explain, at a molecular level, its reduced activity compared to MTX and its potential as a competitive inhibitor. nih.govnih.gov

Systems Biology Models: Integrating pharmacokinetic models with models of intracellular metabolic and signaling pathways can help predict the downstream consequences of 7-OH-MTX formation on cellular function and ultimately, on therapeutic outcomes. nih.gov

These advanced computational approaches will not only enhance our predictive capabilities but also provide a framework for generating new, testable hypotheses about the role of 7-OH-MTX in health and disease.

Q & A

Q. How is 7-hydroxy methotrexate ammonium salt identified as a metabolite of methotrexate in pharmacological studies?

  • Methodological Answer: 7-Hydroxy methotrexate (7-OH-MTX) is formed via hepatic oxidation of methotrexate (MTX) by aldehyde oxidases. Identification involves:
  • In vitro incubation of MTX with liver microsomes or hepatocytes to monitor metabolite formation using UHPLC-MS/MS .
  • Pharmacokinetic profiling in animal/human studies, where plasma and urine samples are collected post-MTX administration and analyzed for 7-OH-MTX via validated LC-MS/MS methods. Key markers include retention time, mass transitions (e.g., m/z 471→454 for 7-OH-MTX), and comparison with synthetic reference standards .
  • Enzyme inhibition assays to confirm the role of aldehyde oxidases (e.g., using selective inhibitors like hydralazine) .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

  • Methodological Answer:
  • UHPLC-MS/MS : Optimize chromatographic separation using C18 columns (e.g., 2.1 × 100 mm, 1.7 µm) and mobile phases like 0.1% formic acid in water/acetonitrile. Use electrospray ionization (ESI) in positive mode with MRM transitions (e.g., m/z 471→454 for 7-OH-MTX). Validate for linearity (20–1000 nmol/L), precision (CV <10%), and recovery (>85%) .
  • Sample preparation : Protein precipitation with methanol or acetonitrile (1:3 v/v) for plasma/urine. Include internal standards (e.g., deuterated 7-OH-MTX) to correct for matrix effects .
  • Cross-validation : Compare results with immunoassays to rule out metabolite interference (e.g., 7-OH-MTX does not cross-react with MTX-specific antibodies at clinically relevant concentrations) .

Advanced Research Questions

Q. How to design experiments to assess the nephrotoxicity contribution of this compound?

  • Methodological Answer:
  • In vitro models : Expose renal proximal tubule cells (e.g., HK-2) to 7-OH-MTX (0.1–100 µM) and measure cytotoxicity (MTT assay), oxidative stress (ROS detection), and crystal deposition (polarized light microscopy) .
  • Solubility studies : Determine pH-dependent solubility of 7-OH-MTX in artificial urine (pH 4.5–8.0) to mimic renal conditions. Use nephrotoxicity markers (e.g., urinary β2-microglobulin) in rats administered 7-OH-MTX (0.1 g/kg) .
  • Co-administration studies : Compare nephrotoxicity in MTX-treated vs. MTX + 7-OH-MTX-treated animal models, monitoring serum creatinine, BUN, and renal histopathology .

Q. What methodological considerations address discrepancies between plasma and urine levels of this compound?

  • Methodological Answer:
  • Sample timing : Collect plasma and urine simultaneously post-MTX infusion (e.g., 24–72 hours) to account for delayed renal excretion of 7-OH-MTX .
  • pH effects : Adjust urine pH to ≥7 during collection to prevent precipitation of 7-OH-MTX, which can underestimate urinary concentrations .
  • Statistical analysis : Use Bland-Altman plots to assess agreement between plasma and urine levels. Note that urine levels correlate poorly with plasma (R² = 0.16–0.51) due to inter-individual variability in renal transporters (e.g., ABCC2, ABCG2) .

Q. How does 7-hydroxy methotrexate interact with multidrug resistance transporters, and what experimental approaches elucidate these interactions?

  • Methodological Answer:
  • Transgenic models : Compare 7-OH-MTX accumulation in wild-type vs. Abcc2/Abcg2 knockout mice using LC-MS/MS. Absence of transporters increases plasma 7-OH-MTX by 3–5 fold .
  • In vitro transport assays : Use MDCK-II cells overexpressing ABCC2 or ABCG2. Measure apical-to-basolateral flux of 7-OH-MTX with/without inhibitors (e.g., MK571 for ABCC2) .
  • Clinical correlation : Genotype patients for transporter polymorphisms (e.g., ABCC2 -24C>T) and correlate with 7-OH-MTX clearance rates in high-dose MTX therapy .

Q. How to resolve contradictions in the inhibitory effects of this compound on thymidylate synthase (TS) in combination therapies?

  • Methodological Answer:
  • Enzyme kinetics : Perform TS inhibition assays with purified enzyme. While 7-OH-MTX alone shows no inhibition (IC50 >100 µM), co-incubation with MTX reveals synergistic effects via isobologram analysis .
  • Cell-based studies : Treat leukemia cells (e.g., CCRF-CEM) with MTX ± 7-OH-MTX and measure TS activity (³H-FdUMP binding assay). Dose-dependent interaction is observed despite 7-OH-MTX’s lack of standalone efficacy .
  • Metabolomic profiling : Quantify intracellular folate pools (e.g., 5,10-CH₂-THF) via LC-MS to assess downstream TS blockade in combination therapies .

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